![molecular formula C16H30O6 B14039116 (1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol: is a chiral diol compound characterized by the presence of two dioxolane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the reaction of a suitable diol precursor with an acetal or ketal reagent under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dioxolane rings are replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: In biological research, the compound can serve as a model system for studying enzyme-catalyzed reactions and chiral recognition processes.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals, polymers, and materials with specific chiral properties.
Mécanisme D'action
The mechanism by which (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The dioxolane rings provide a rigid framework that can influence the compound’s binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
- (1S,2S)-1,2-bis(®-2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
Uniqueness: The unique feature of (1S,2S)-1,2-bis(®-2,2-diethyl-1,3-dioxolan-4-yl)ethane-1,2-diol lies in its specific stereochemistry and the presence of diethyl groups on the dioxolane rings
Propriétés
Formule moléculaire |
C16H30O6 |
|---|---|
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C16H30O6/c1-5-15(6-2)19-9-11(21-15)13(17)14(18)12-10-20-16(7-3,8-4)22-12/h11-14,17-18H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
Clé InChI |
TXNONHSODIEOGH-AAVRWANBSA-N |
SMILES isomérique |
CCC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(CC)CC)O)O)CC |
SMILES canonique |
CCC1(OCC(O1)C(C(C2COC(O2)(CC)CC)O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


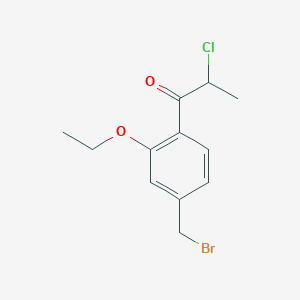

![Imidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B14039045.png)
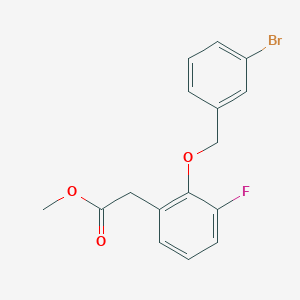
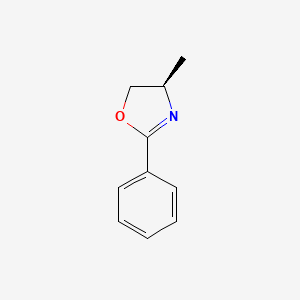
![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
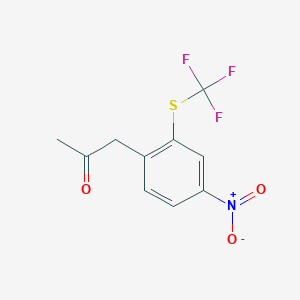


![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)

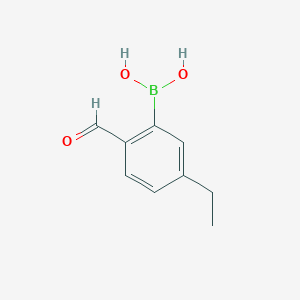

![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
